Thiophene-3,4-dicarboxylic acid
Overview
Description
Thiophene-3,4-dicarboxylic acid is a derivative of thiophene, a heterocyclic compound that includes a five-membered ring containing four carbon atoms and one sulfur atom. The presence of the carboxylic acid groups at the 3 and 4 positions on the thiophene ring makes it a potentially useful compound for various chemical applications, including the synthesis of polymers and coordination polymers, as well as in the field of organic electronics.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, 3,4-Bis(trimethylsilyl)thiophene, a related compound, can be synthesized by 1,3-dipolar cycloaddition, modification of 3,4-dibromothiophene, or intermolecular thiazole-alkyne Diels-Alder reaction . This compound serves as a versatile building block for constructing unsymmetrically 3,4-disubstituted thiophenes through regiospecific mono-ipso-substitution followed by palladium-catalyzed cross-coupling reactions . Additionally, thiophene-2-carboxylate can react with ketones in the presence of samarium diiodide to form polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds .
Molecular Structure Analysis
The molecular and electronic structures of thiophene derivatives have been studied using computational methods such as AM1 and MNDO. These studies help in understanding the geometry and conformational flexibility of the molecules. For example, thieno[3,4-b]thiophene-2-carboxylic acid and its derivatives exhibit planar conformations with low energy barriers for rotation of the substituent group, allowing for wide oscillations . The π→π* electronic transitions of these molecules are similar to those of the parent thiophene .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, 3-thiophenecarboxylic acids can undergo perarylation with cleavage of the C-H bonds and decarboxylation when treated with aryl bromides in the presence of a palladium catalyst . Additionally, thiophene-2-carboxylate can be involved in intramolecular Friedel–Crafts alkylations and autooxidative fragmentation reactions to yield polycyclic and multi-substituted thiophene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. Coordination polymers incorporating thiophene-2,5-dicarboxylic acid show diverse architectures and physical properties, which are dependent on the ligand and the metal ions used . The thermal properties and structural characterizations of copper(II) complexes with thiophene-2,5-dicarboxylic acid reveal that the coordination geometry and intermolecular interactions play a significant role in the formation of three-dimensional frameworks . The luminescent properties of stilbenecarboxylic acids and dithieno[3,2-b:2',3'-d]thiophene-2-carboxylic acids in hydrogen-bonded complexes also highlight the importance of non-covalent interactions in determining the properties of these compounds .
The experimental and computational thermochemistry of thiophenecarboxylic acids provides insights into their stability and the effects of the carboxylic group on the thiophene ring. The enthalpies of combustion and sublimation, as well as the gas-phase enthalpies of formation, have been determined for these compounds .
Scientific Research Applications
Functionalization and Synthesis
- Thiophene derivatives have been synthesized for various applications. For instance, 3,4-(Hydroxymethyl-ethylenedioxy)thiophene and 3,4-(2′-hydroxypropylenedioxy)thiophene were synthesized from dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate for selective esterification with tetrathiafulvalene (Zhang et al., 2014).
Coordination Polymers and Sensing
- Thiophene-2,5-dicarboxylic acid derivatives have been used in the synthesis of coordination polymers. For example, cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate have been explored for their structure stabilities and photoluminescence properties (Xue et al., 2015).
Electronic and Electrochemical Applications
- Thiophene derivatives have been applied in electronic and electrochemical fields. Polythiophene derivatives synthesized from 3-thiophene acetic acid showed specific electrochemical characteristics for use in electrochemical DNA sensors (Kang et al., 2004).
Optoelectronic Properties
- Symmetrical thiophene-based derivatives have been synthesized for their optoelectronic properties. These compounds, derived from thiophene-2,5,dicarboxylic acid, exhibit good fluorescent properties, making them suitable for OLED applications (Panchamukhi et al., 2011).
Metal-Organic Frameworks (MOFs)
- Thiophene-based metal-organic frameworks have been constructed for luminescence sensing and pesticide removal, demonstrating their potential in environmental applications (Zhao et al., 2017).
Organic Semiconductors
- Thiophene derivatives have been used in the design and synthesis of organic semiconductors. For example, 3,4-ethylene dioxythiophene moieties have been utilized in creating conductors with broad absorption in the near-infrared range (Yin et al., 2022).
Corrosion Inhibition
- Thiophene derivatives have shown potential as corrosion inhibitors. For example, the inhibition effect of synthesized thiophene derivatives on corrosion of mild steel in hydrochloric acid was explored, demonstrating the potential in material science (Yadav et al., 2014).
Safety And Hazards
properties
IUPAC Name |
thiophene-3,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWLLYJRPKYTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292335 | |
Record name | Thiophene-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-3,4-dicarboxylic acid | |
CAS RN |
4282-29-5 | |
Record name | 3,4-Thiophenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4282-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Thiophenedicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Thiophenedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81793 | |
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Record name | Thiophene-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thiophene-3,4-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-Thiophenedicarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7P9TPY3Y5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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